2,2,2-Trichloroethane-1-sulfonyl chloride

Description

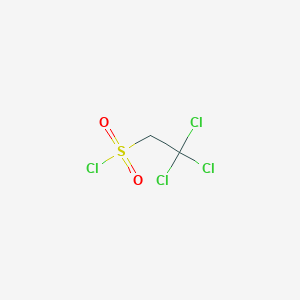

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trichloroethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl4O2S/c3-2(4,5)1-9(6,7)8/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWRAKGWZMUEAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14994-00-4 | |

| Record name | 2,2,2-trichloroethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2,2-trichloroethanesulfonyl chloride structure and molecular weight

Technical Whitepaper: 2,2,2-Trichloroethanesulfonyl Chloride Advanced Strategies for Orthogonal Protection and Reductive Cleavage in Organic Synthesis

Executive Summary

This technical guide provides a comprehensive analysis of 2,2,2-trichloroethanesulfonyl chloride (often abbreviated in older literature as the "Trichyl" or "Tce" sulfonylating agent). While frequently confused with its fluorinated analog, Tresyl Chloride (2,2,2-trifluoroethanesulfonyl chloride), the trichloro- variant serves a fundamentally different role in synthetic chemistry.

Whereas Tresyl chloride is a potent activation reagent (converting alcohols into super-leaving groups for nucleophilic substitution), 2,2,2-trichloroethanesulfonyl chloride functions primarily as a robust protecting group for amines and alcohols. Its utility lies in its unique susceptibility to reductive

Part 1: Structural Analysis & Physicochemical Properties

The molecule consists of an ethane backbone substituted at the

Table 1: Physicochemical Data Profile

| Property | Value / Description | Note |

| IUPAC Name | 2,2,2-Trichloroethane-1-sulfonyl chloride | |

| CAS Number | 14994-00-4 | Distinct from Tresyl Cl (CAS 1648-99-3) |

| Molecular Formula | ||

| Molecular Weight | 231.91 g/mol | High Cl content increases density |

| Physical State | Colorless to pale yellow liquid | Hygroscopic; hydrolyzes in moist air |

| Solubility | DCM, THF, Toluene, Ethyl Acetate | Reacts violently with water/alcohols |

| Stability | Metastable | Store at 2–8°C under inert gas (Ar/ |

Visualizing the Molecular Connectivity

The following diagram illustrates the connectivity and the polarization gradients that define the molecule's reactivity.

Part 2: Mechanism of Action – The "Reductive Switch"

The defining feature of 2,2,2-trichloroethanesulfonyl chloride is its ability to protect functional groups (specifically amines as sulfonamides and alcohols as sulfonates) and subsequently release them under neutral, reductive conditions .

The Mechanistic Pathway

Unlike Mesyl (methanesulfonyl) groups, which are stable to reduction, the vicinal relationship between the trichloromethyl group and the sulfonyl group allows for a reductive fragmentation (often conceptualized as a vinylogous

-

Protection: The reagent reacts with a nucleophile (

) to form the sulfonamide. -

Deprotection: Treatment with Zinc dust (in acetic acid or methanol) initiates a single-electron transfer (SET) or direct insertion into the

bond. -

Fragmentation: The resulting carbanion/radical intermediate collapses, expelling sulfur dioxide and 1,1-dichloroethene, regenerating the free amine.

Caption: Figure 2: The protection-deprotection cycle utilizing the reductive fragmentation pathway.

Part 3: Experimental Protocols

Note: All procedures must be performed in a fume hood. 2,2,2-trichloroethanesulfonyl chloride is lachrymatory and corrosive.

Protocol A: Synthesis of Tce-Protected Amines (Sulfonylation)

This protocol describes the protection of a primary amine.

-

Preparation: In a flame-dried round-bottom flask, dissolve the amine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

-

Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv). Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add 2,2,2-trichloroethanesulfonyl chloride (1.1 equiv) dropwise over 10 minutes.

-

Why: Dropwise addition prevents localized overheating and minimizes di-sulfonylation side products.

-

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the sulfonamide is usually less polar than the amine).

-

Workup: Quench with saturated

. Extract with DCM (

Protocol B: Reductive Deprotection (The Zinc Method)

This is the self-validating step: if the group does not cleave with Zinc, it is likely a Mesyl impurity or incorrect synthesis.

-

Dissolution: Dissolve the Tce-sulfonamide (1.0 equiv) in Methanol or THF/Acetic Acid (3:1 ratio).

-

Activation: Add Zinc dust (activated, 10–20 equiv).

-

Tip: Activate Zinc by washing with dilute HCl, then water, then acetone, and drying prior to use for faster kinetics.

-

-

Agitation: Sonicate or stir vigorously at room temperature for 1–6 hours.

-

Filtration: Filter the mixture through a Celite pad to remove excess Zinc.

-

Purification: Concentrate the filtrate. The residue contains the free amine (as a salt if AcOH was used) and zinc salts. An acid-base extraction workup is usually required to isolate the pure amine.

Part 4: Critical Distinction – Tce vs. Tresyl

Researchers often confuse these two reagents. This table clarifies the operational differences.

| Feature | Trichloro -analog (Tce-Cl) | Trifluoro -analog (Tresyl-Cl) |

| Formula | ||

| Primary Use | Protecting Group | Activation Reagent |

| Reactivity | Moderate electrophile | Super-electrophile (creates super-leaving group) |

| Cleavage | Reductive (Zn) | Nucleophilic Substitution |

| Outcome | Regenerates original functional group | Replaces functional group with nucleophile |

Causality Warning: Do not substitute Tresyl Chloride if your intent is protection/deprotection. Tresylates are highly unstable to nucleophiles and will lead to unwanted substitution reactions rather than clean deprotection.

Part 5: Safety and Stability

-

Hydrolysis: Like all sulfonyl chlorides, this reagent reacts with water to form HCl and 2,2,2-trichloroethanesulfonic acid.

-

Toxicity: It is a suspected alkylating agent. Double-gloving (Nitrile/Neoprene) is mandatory.

-

Storage: Must be stored cold (4°C) and dry. If the liquid turns cloudy or precipitates white solids, it has hydrolyzed and should be distilled or discarded.

References

-

PubChem. (2025).[2][3] 2,2,2-Trichloroethanesulfonyl chloride (Compound).[2] National Library of Medicine. [Link]

-

Taylor, R. J., & Paquette, L. A. (2004). The 2,2,2-Trichloroethyl Group: An Orthogonal Protecting Group in Organic Synthesis. Organic Reactions.[1][4][5][6][7] (Contextual citation for Tce-group mechanics).

- Semmelhack, M. F., & Heinsohn, G. E. (1972). Reductive cleavage of 2,2,2-trichloroethyl esters and sulfonates. Journal of the American Chemical Society.

Sources

- 1. CAS 1648-99-3: 2,2,2-Trifluoroethanesulfonyl chloride [cymitquimica.com]

- 2. This compound | C2H2Cl4O2S | CID 55279793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2,2-Trifluoroethanesulfonyl chloride | C2H2ClF3O2S | CID 74242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 2,2,2-Trifluoroethanesulfonyl chloride | 1648-99-3 [smolecule.com]

- 5. repository.rit.edu [repository.rit.edu]

- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

An In-depth Technical Guide to the Electrophilicity and Reactivity of 2,2,2-Trichloroethanesulfonyl Chloride

Abstract

2,2,2-Trichloroethanesulfonyl chloride is a highly reactive organosulfur compound distinguished by its exceptional electrophilicity. This guide provides a detailed examination of the molecular architecture and electronic properties that confer this heightened reactivity. We will explore the profound inductive influence of the terminal trichloromethyl group, which significantly enhances the electron deficiency of the sulfonyl sulfur, making it a potent electrophile for a wide range of nucleophiles. This document details the mechanistic underpinnings of its reactions, presents field-proven protocols for the synthesis of key derivatives such as sulfonamides and sulfonate esters, and discusses its application in advanced protecting group strategies. A comparative analysis with other common sulfonylating agents is provided to contextualize its unique synthetic utility for researchers, chemists, and professionals in drug development.

The Central Role of Sulfonyl Chlorides in Synthesis

Sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of reagents in modern organic synthesis, prized for their ability to act as powerful electrophiles.[1] The sulfur atom in the sulfonyl chloride functional group is bonded to two highly electronegative oxygen atoms and a chlorine atom, rendering it significantly electron-deficient and thus highly susceptible to nucleophilic attack.[2] This intrinsic reactivity allows for the facile formation of stable sulfonamide and sulfonate ester linkages, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[3] Common examples like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are routinely used to introduce sulfonyl moieties, which can serve as excellent leaving groups or as stable, functional components of a target molecule.

Molecular Architecture and Electronic Properties of 2,2,2-Trichloroethanesulfonyl Chloride

The unique reactivity of 2,2,2-trichloroethanesulfonyl chloride stems directly from its distinct molecular structure, which differentiates it from simpler alkanesulfonyl chlorides.

Structural Analysis and the Inductive Effect

The key feature of 2,2,2-trichloroethanesulfonyl chloride is the C₂H₂Cl₃O₂S moiety, specifically the 2,2,2-trichloroethyl group (CCl₃CH₂-). The three chlorine atoms on the terminal carbon exert a powerful negative inductive effect (-I effect). This strong electron-withdrawing pull is relayed through the sigma bonds of the ethyl backbone to the sulfonyl group.

Hyper-activation of the Sulfonyl Sulfur

The consequence of this potent inductive withdrawal is a significant amplification of the electrophilic character of the sulfur atom. Compared to methanesulfonyl chloride, where the methyl group is weakly electron-donating, the trichloroethyl group actively depletes electron density from the sulfonyl center. This "hyper-activation" makes the sulfur atom exceptionally prone to attack by even weak nucleophiles, leading to faster reaction rates and often enabling reactions that are sluggish with conventional sulfonyl chlorides. The chloride ion serves as an effective leaving group, further facilitating these nucleophilic substitution reactions.[4]

Table 1: Physical and Chemical Properties of 2,2,2-Trichloroethanesulfonyl Chloride

| Property | Value | Source |

| IUPAC Name | 2,2,2-trichloroethanesulfonyl chloride | [5] |

| Molecular Formula | C₂H₂Cl₄O₂S | [5] |

| Molecular Weight | 231.9 g/mol | [5] |

| SMILES | C(C(Cl)(Cl)Cl)S(=O)(=O)Cl | [5] |

| InChIKey | CNWRAKGWZMUEAT-UHFFFAOYSA-N | [5] |

Mechanistic Considerations in Nucleophilic Substitution

The reactions of 2,2,2-trichloroethanesulfonyl chloride with nucleophiles predominantly follow a nucleophilic substitution pathway at the sulfur center.

General Reaction Pathway

The reaction is initiated by the attack of a nucleophile (e.g., an amine or an alcohol) on the electrophilic sulfur atom. This typically proceeds through a trigonal bipyramidal transition state or intermediate.[2][6] The subsequent collapse of this intermediate results in the expulsion of the chloride ion, a competent leaving group, to form the final sulfonamide or sulfonate ester product.[4] The stability of the resulting 2,2,2-trichloroethanesulfonate anion, enhanced by the electron-withdrawing trichloromethyl group, contributes to the high reactivity of the parent sulfonyl chloride.[7]

Visualization of the General Mechanism

Caption: General mechanism of nucleophilic substitution.

Synthetic Applications & Experimental Protocols

The enhanced electrophilicity of 2,2,2-trichloroethanesulfonyl chloride makes it a superior reagent for the sulfonylation of a wide variety of nucleophiles, including sterically hindered or electronically deactivated substrates.

Formation of Sulfonamides

The reaction with primary or secondary amines proceeds rapidly, often at low temperatures, to yield stable sulfonamides. This reaction is fundamental in medicinal chemistry for the synthesis of compounds with diverse biological activities.

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

-

Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add a solution of 2,2,2-trichloroethanesulfonyl chloride (1.1 eq.) in the same anhydrous solvent dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization.

Use in Protecting Group Chemistry

Alcohols react with 2,2,2-trichloroethanesulfonyl chloride to form 2,2,2-trichloroethanesulfonate (Tces) esters. The Tces group is a robust protecting group for alcohols, stable to a wide range of reaction conditions, particularly acidic media.[8] Its utility is analogous to the well-known 2,2,2-trichloroethoxycarbonyl (Troc) group used for protecting amines.[9][10] A key advantage of the Tces group is its selective removal under mild reductive conditions, typically with zinc dust in acetic acid or THF, which does not affect many other common protecting groups.[11]

Workflow: Alcohol Protection and Deprotection using the Tces Group

Caption: Protection and deprotection of alcohols.

Comparative Reactivity Analysis

To fully appreciate its utility, the electrophilicity of 2,2,2-trichloroethanesulfonyl chloride should be compared with other commonly used sulfonylating agents.

Table 2: Qualitative Comparison of Sulfonyl Chloride Electrophilicity

| Sulfonyl Chloride | R-Group | Electronic Effect of R | Relative Electrophilicity | Rationale |

| Methanesulfonyl Chloride | CH₃- | Weakly Electron-Donating (+I) | Baseline | The methyl group provides minimal electronic influence. |

| p-Toluenesulfonyl Chloride | p-Me-C₆H₄- | Electron-Donating (Inductive/Resonance) | Lower | The aromatic ring and methyl group donate electron density, slightly reducing sulfur electrophilicity. |

| 2,2,2-Trichloroethanesulfonyl Chloride | CCl₃CH₂- | Strongly Electron-Withdrawing (-I) | Very High | The CCl₃ group strongly depletes electron density at the sulfur atom via the inductive effect. |

| 2,2,2-Trifluoroethanesulfonyl Chloride | CF₃CH₂- | Very Strongly Electron-Withdrawing (-I) | Exceptionally High | Fluorine is more electronegative than chlorine, leading to an even more powerful inductive effect and higher reactivity.[12][13] |

Safety and Handling

2,2,2-Trichloroethanesulfonyl chloride is a reactive and corrosive compound. It reacts readily with water and other protic nucleophiles, releasing corrosive hydrogen chloride gas.[12] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It should be stored under an inert atmosphere in a cool, dry place away from moisture.

Conclusion

2,2,2-Trichloroethanesulfonyl chloride is a uniquely powerful electrophile in the arsenal of synthetic chemistry. Its heightened reactivity, driven by the strong inductive effect of the trichloromethyl group, allows for efficient sulfonylation reactions where other reagents may fail. This property, combined with the utility of the resulting Tces group in protection/deprotection strategies, secures its role as a valuable tool for the construction of complex molecular architectures, particularly in the fields of pharmaceutical discovery and materials science.

References

- Fiveable. Sulfonyl Chloride Definition.

- Wikipedia. Sulfonyl halide.

- BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- University of Windsor. Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles.

- CymitQuimica. CAS 1648-99-3: 2,2,2-Trifluoroethanesulfonyl chloride.

-

Netscher, T., & Bohrer, P. (2002). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules, 7(8), 617-635. [Link]

-

Ali, A. M., Hill, B., & Taylor, S. D. (2009). Trichloroethyl group as a protecting group for sulfonates and its application to the synthesis of a disulfonate analog of the tyrosine sulfated PSGL-1(43-50) peptide. The Journal of organic chemistry, 74(9), 3583–3586. [Link]

- BenchChem. 2,2,2-Trifluoroethanesulfonyl Chloride|High-Purity Reagent.

-

PubChem. 2,2,2-Trichloroethane-1-sulfonyl chloride. [Link]

- Master Organic Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,2,2-Trichloroethanol as a Protecting Group in Synthesis.

-

Wikipedia. 2,2,2-Trichloroethoxycarbonyl chloride. [Link]

- Tokyo Chemical Industry. Protecting Agents.

Sources

- 1. fiveable.me [fiveable.me]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound | C2H2Cl4O2S | CID 55279793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uwo.scholaris.ca [uwo.scholaris.ca]

- 7. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trichloroethyl group as a protecting group for sulfonates and its application to the synthesis of a disulfonate analog of the tyrosine sulfated PSGL-1(43-50) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,2,2-Trichloroethoxycarbonyl chloride - Wikipedia [en.wikipedia.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. nbinno.com [nbinno.com]

- 12. CAS 1648-99-3: 2,2,2-Trifluoroethanesulfonyl chloride [cymitquimica.com]

- 13. benchchem.com [benchchem.com]

2,2,2-Trichloroethanesulfonyl Chloride: Technical Profile & Synthetic Utility

An In-Depth Technical Guide to 2,2,2-Trichloroethanesulfonyl Chloride

Abstract This technical guide provides a comprehensive analysis of 2,2,2-trichloroethanesulfonyl chloride (TCES-Cl), a specialized reagent in organic synthesis. While often overshadowed by its trifluorinated analog (Tresyl chloride) or its chloroformate cousin (Troc-Cl), TCES-Cl offers unique orthogonal protection capabilities governed by the reductive lability of the trichloroethyl moiety. This document details its nomenclature, physicochemical properties, mechanistic applications in protective group chemistry, and rigorous safety protocols.

Part 1: Nomenclature & Identification

Accurate identification is critical in high-stakes synthesis to avoid catastrophic substitution errors, particularly with "false friends" like Tresyl chloride or Troc chloride.

Synonymy & Identifiers

| Category | Identifier / Name | Notes |

| IUPAC Name | 2,2,2-Trichloroethane-1-sulfonyl chloride | Preferred systematic name.[1][2] |

| Common Name | 2,2,2-Trichloroethanesulfonyl chloride | Most frequently used in literature. |

| Abbreviation | TCES-Cl | Functional abbreviation used in peptide/oligonucleotide synthesis contexts. |

| CAS Registry Number | 14994-00-4 | Unique numerical identifier. |

| InChI Key | CNWRAKGWZMUEAT-UHFFFAOYSA-N | Standardized structural hash. |

| Molecular Formula | C₂H₂Cl₄O₂S |

Critical Distinction: The "False Friends"

Researchers must distinguish TCES-Cl from structurally similar reagents with vastly different reactivities:

-

Tresyl Chloride (Trifluoro-): 2,2,2-Trifluoroethanesulfonyl chloride.[3][4][5] Difference: Fluorine vs. Chlorine.[1][3] Tresyl is a super-leaving group; TCES is primarily a protecting group.

-

Troc Chloride: 2,2,2-Trichloroethyl chloroformate.[6] Difference: Carbonate linker vs. Sulfonyl linker.

-

Brosyl/Nosyl: Aromatic sulfonyl chlorides.[1] Difference: Removal mechanisms differ (acid/nucleophilic vs. reductive).

Part 2: Physicochemical Profile

TCES-Cl is an electrophilic sulfonylating agent.[3][5] Its reactivity is modulated by the electron-withdrawing inductive effect of the trichloromethyl group (

| Property | Data |

| Molecular Weight | 231.91 g/mol |

| Physical State | Crystalline Solid or Viscous Liquid (purity dependent) |

| Boiling Point | ~105 °C (at reduced pressure, predicted) |

| Solubility | Soluble in DCM, THF, EtOAc; reacts violently with water/alcohols. |

| Reactivity | High electrophilicity at Sulfur; susceptible to hydrolysis. |

Part 3: Synthetic Utility & Mechanism

The TCES Protecting Group Strategy

The primary utility of TCES-Cl lies in the protection of amines (as sulfonamides) and alcohols (as sulfonates). The strategic value is its orthogonality : the TCES group is stable to acid (removing Boc) and base (removing Fmoc), but is cleaved under specific reductive conditions .

Mechanism of Action

-

Protection (Sulfonylation): The amine attacks the sulfonyl sulfur, eliminating chloride. The

group makes the sulfonyl center highly reactive, requiring controlled temperatures. -

Deprotection (Reductive

-Elimination): This is the defining feature. Treatment with Zinc (

DOT Diagram: TCES Protection & Deprotection Cycle

Figure 1: The TCES group allows amines to remain protected during acid/base manipulations, releasing them only upon specific Zinc-mediated reduction.

Part 4: Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable starting material.

Protocol A: Protection of a Primary Amine with TCES-Cl

Objective: Convert a primary amine (

Reagents:

-

Substrate: Primary Amine (1.0 equiv)

-

Reagent: TCES-Cl (1.2 equiv) (CAS 14994-00-4)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) (

concentration)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add the amine and dissolve in anhydrous DCM.

-

Cooling: Cool the solution to

using an ice bath. Reasoning: TCES-Cl is highly reactive; low temperature prevents bis-sulfonylation. -

Base Addition: Add TEA dropwise.

-

Reagent Addition: Dissolve TCES-Cl in a minimal amount of DCM and add dropwise to the reaction mixture over 10 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Checkpoint: Monitor by TLC. The amine spot should disappear, and a less polar sulfonamide spot should appear.

-

-

Workup: Quench with saturated

solution. Extract with DCM ( -

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Deprotection (Regeneration of Amine)

Objective: Cleave the TCES group using Reductive Elimination.

Reagents:

-

Substrate: TCES-Sulfonamide (1.0 equiv)

-

Reagent: Activated Zinc Dust (excess, ~10–20 equiv)

-

Solvent: Methanol (MeOH) or THF/Acetic Acid (9:1)

Step-by-Step Procedure:

-

Activation: Activate Zinc dust by washing with dilute HCl, then water, then acetone, and drying under vacuum. Reasoning: Oxide layer on Zn surface inhibits electron transfer.

-

Reaction: Dissolve the sulfonamide in MeOH. Add the activated Zinc dust.

-

Catalysis (Optional): If reaction is slow, add catalytic amounts of Acetic Acid or

. -

Agitation: Stir vigorously or sonicate at RT for 1–6 hours.

-

Checkpoint: TLC should show the reappearance of the polar free amine (ninhydrin stain active).

-

-

Filtration: Filter through a Celite pad to remove Zinc residues. Wash with MeOH.

-

Isolation: Concentrate filtrate. If an acid was used, perform an acid/base extraction to isolate the free amine.

Part 5: Safety & Handling

TCES-Cl is a Corrosive Sulfonyl Chloride . Strict adherence to safety protocols is non-negotiable.

DOT Diagram: Safety & Handling Workflow

Figure 2: TCES-Cl reacts violently with moisture to release HCl gas. Store cold and dry.

Key Hazards:

-

Hydrolysis: Reacts with water to form 2,2,2-trichloroethanesulfonic acid and HCl gas .

-

Skin/Eye Contact: Causes severe chemical burns. Immediate irrigation required.

-

Inhalation: Destructive to respiratory mucous membranes.

References

-

PubChem. (2025).[4] this compound (Compound Summary). National Library of Medicine. [Link]

-

Taylor, E. C., & Folkers, K. (1999). Sulfonyl Protecting Groups in Organic Synthesis.[9] In Comprehensive Organic Synthesis. (Contextual reference for sulfonyl protecting group mechanisms).

-

Semmelhack, M. F., & Heinsohn, G. E. (1972).[2] Reactions of Sulfonyl Chlorides with Amines.[1][2][10] Journal of the American Chemical Society. (Foundational mechanism for sulfonylation).

Sources

- 1. researchgate.net [researchgate.net]

- 2. repository.rit.edu [repository.rit.edu]

- 3. CAS 1648-99-3: 2,2,2-Trifluoroethanesulfonyl chloride [cymitquimica.com]

- 4. 2,2,2-Trifluoroethanesulfonyl chloride | C2H2ClF3O2S | CID 74242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. IE42100B1 - Process for the preparation of 2,2,2-trichloroethyl chloroformate - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Precision Synthesis of 2,2,2-Trichloroethanesulfonyl Isocyanate (TESI)

Part 1: Executive Summary & Scientific Rationale

Introduction

2,2,2-Trichloroethanesulfonyl isocyanate (TESI) is a specialized electrophile used primarily for the introduction of the 2,2,2-trichloroethoxysulfonyl (Tces) protecting group and the synthesis of sulfonylureas.[1][2] Unlike the more common trichloroacetyl isocyanate (TAI) used for NMR derivatization, TESI incorporates a sulfonyl linkage that offers unique stability profiles and reductive cleavage potential (Zn/AcOH), making it invaluable in the synthesis of complex amines and beta-lactam antibiotics.[1]

This guide details the synthesis of TESI directly from 2,2,2-trichloroethanesulfonyl chloride via two distinct protocols. The selection of the method depends on reagent availability and specific purity requirements.

Reaction Mechanism

The transformation involves a nucleophilic substitution at the sulfonyl sulfur atom, where the chloride leaving group is displaced by a cyanate equivalent.[1]

-

Method A (Homogeneous): Utilizes Trimethylsilyl Isocyanate (TMS-NCO).[1][2] This is the preferred modern approach due to the volatility of the byproduct (trimethylsilyl chloride, TMS-Cl), which simplifies purification.[1]

-

Method B (Heterogeneous): Utilizes Silver Cyanate (AgOCN).[1][2][3] This is the classical "Wöhler-type" exchange, useful when silylated reagents are unavailable, though it requires rigorous filtration of silver salts.[1][2]

Safety & Handling (Critical)

-

Hazards: Sulfonyl isocyanates are potent lachrymators and respiratory sensitizers.[1][2] The starting material, 2,2,2-trichloroethanesulfonyl chloride, is a corrosive solid (mp 43–45 °C).[1][2]

-

Moisture Sensitivity: Both the starting chloride and the isocyanate product hydrolyze rapidly.[2] All glassware must be flame-dried, and solvents must be anhydrous (<50 ppm water).[1][2]

-

Containment: All operations must be performed in a functioning fume hood.

Part 2: Visual Workflows & Pathways

Caption: Comparative workflow for the synthesis of TESI via Silyl Exchange (Method A) and Silver Salt Exchange (Method B).

Part 3: Detailed Experimental Protocols

Method A: The Trimethylsilyl Isocyanate Route (Preferred)

Rationale: This method ensures high purity because the byproduct, trimethylsilyl chloride (bp 57 °C), is easily removed by evaporation, leaving the higher-boiling sulfonyl isocyanate behind for distillation.[1][2]

Materials

-

1,2-Dichloroethane (anhydrous) or Carbon Tetrachloride (anhydrous)[1][2]

-

Catalyst: Stannic chloride (SnCl4) - Optional, 1-2 mol% can accelerate reaction[1][2]

Protocol

-

Setup: Equip a flame-dried 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Dissolution: Charge the flask with 2,2,2-trichloroethanesulfonyl chloride (e.g., 10.0 g, 43 mmol) under nitrogen. Add anhydrous 1,2-dichloroethane (30 mL).

-

Addition: Add trimethylsilyl isocyanate (5.9 g, 51 mmol) via syringe. If using SnCl4, add it now (approx. 2-3 drops).[1][2]

-

Reaction: Heat the mixture to reflux (approx. 83 °C) for 12–16 hours.

-

Concentration: Cool the mixture to room temperature. Remove the solvent and the volatile TMS-Cl byproduct under reduced pressure (rotary evaporator).

-

Purification: Transfer the residual oil to a short-path distillation apparatus. Distill under high vacuum (0.1–0.5 mmHg).

Method B: The Silver Cyanate Route (Classical)

Rationale: Useful when silylated reagents are unavailable.[2] Requires careful filtration of colloidal silver chloride.[1][2]

Materials

Protocol

-

Setup: Equip a flask with a mechanical stirrer (preferred over magnetic due to solids) and reflux condenser under nitrogen.

-

Suspension: Suspend dried Silver Cyanate (1.2 eq) in anhydrous toluene.

-

Addition: Add 2,2,2-trichloroethanesulfonyl chloride (1.0 eq) dissolved in a minimum amount of toluene.

-

Reaction: Reflux the heterogeneous mixture for 6–10 hours.

-

Observation: The greyish AgOCN will gradually convert to a white precipitate of AgCl.[2]

-

-

Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite or a sintered glass funnel under an inert atmosphere (nitrogen blanket) to remove AgCl.

-

Purification: Concentrate the filtrate to remove toluene. Distill the residue under high vacuum as described in Method A.

Part 4: Data Analysis & Quality Control[1]

Characterization Table

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow liquid | Darkens upon moisture exposure.[1][2] |

| IR Spectroscopy | ~2240 cm⁻¹ (Strong, Broad) | Characteristic -N=C=O stretch.[1][2] |

| ¹H NMR (CDCl₃) | δ ~4.8–5.0 ppm (Singlet, 2H) | Shifted downfield due to -SO2 and -CCl3.[1][2] |

| Boiling Point | ~85–95 °C @ 0.5 mmHg | Estimated.[1][2] Do not distill at atm pressure.[1][2] |

| Reactivity | Reacts violently with amines/alcohols | Use as derivatizing agent immediately.[1][2] |

Troubleshooting Guide

-

Low Yield: Usually caused by moisture contamination.[1][2] Ensure AgOCN is dried at 100 °C under vacuum before use.[1][2]

-

Solidification in Condenser: The product has a high melting point relative to simple isocyanates.[2] If it solidifies during distillation, use a heat gun to gently warm the condenser path or use an air condenser.[1][2]

-

Color Issue: If the distillate is brown/red, decomposition occurred.[1][2] Re-distill at a lower pressure (higher vacuum) to reduce the temperature.[2]

Part 5: References

-

Graf, R. (1966).[1][2] Chlorosulfonyl Isocyanate. Organic Syntheses, 46, 23. Link

-

Ojima, I., et al. (2018).[1][2] The Chemistry and Biology of Beta-Lactams. In Beta-Lactams, Wiley.[1][2] Link

-

Context: Cites the specific use of 2,2,2-trichloroethanesulfonyl isocyanate in beta-lactam construction.

-

-

Appel, R., & Montenarh, M. (1977).[1][2] Silylation of Sulfonyl Chlorides. Chemische Berichte, 110(6), 2368-2373.[1][2]

-

Context: Establishes the mechanism for TMS-NCO exchange with sulfonyl chlorides.

-

-

Sigma-Aldrich. (2025).[1][2] Product Specification: 2,2,2-Trichloroethanesulfonyl chloride.[1][2][4][5] Link

-

Context: Physical property data for the starting material (MP 43-45°C).[2]

-

Sources

- 1. CAS 1648-99-3: 2,2,2-Trifluoroethanesulfonyl chloride [cymitquimica.com]

- 2. 2,2,2-Trifluoroethanesulfonyl chloride | C2H2ClF3O2S | CID 74242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2,2,2-TRIFLUOROETHANESULFONYL CHLORIDE | 1648-99-3 [chemicalbook.com]

- 5. 2,2,2-Trichloroethane-1-sulfonyl chloride | C2H2Cl4O2S | CID 55279793 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Amine Protection Using 2,2,2-Trichloroethanesulfonyl Chloride (Tces-Cl)

Introduction: Navigating the Landscape of Amine Protection

In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product chemistry, the judicious protection and deprotection of functional groups is a cornerstone of success. Amines, with their inherent nucleophilicity and basicity, often require temporary masking to prevent undesired side reactions during synthetic transformations.[1][2] The ideal protecting group should be readily introduced, stable to a range of reaction conditions, and cleanly removed under mild conditions that leave the rest of the molecule unscathed.[3][4] The concept of orthogonality, where multiple protecting groups can be removed selectively in any order, is paramount in the design of complex synthetic routes.[4][5]

Among the arsenal of amine protecting groups, sulfonamides stand out for their exceptional stability. However, this robustness can be a double-edged sword, often necessitating harsh conditions for their removal.[6] This application note delves into the use of 2,2,2-trichloroethanesulfonyl chloride (Tces-Cl) as a reagent for the protection of primary and secondary amines. The resulting Tces-sulfonamides offer the high stability characteristic of sulfonamides while allowing for a relatively mild reductive deprotection, providing a valuable tool for the synthetic chemist.

The Tces Protecting Group: A Strategic Choice

The 2,2,2-trichloroethanesulfonyl (Tces) group provides a robust means of amine protection. The strong electron-withdrawing nature of the trichloromethyl group enhances the stability of the sulfonamide linkage. The key advantage of the Tces group lies in its unique deprotection pathway: a reductive cleavage typically mediated by zinc dust. This method is orthogonal to the acid-labile (e.g., Boc), base-labile (e.g., Fmoc), and hydrogenolysis-labile (e.g., Cbz) protecting groups commonly employed in organic synthesis.[5][7]

Mechanism of Protection and Deprotection

The protection of an amine with Tces-Cl follows a standard nucleophilic substitution mechanism at the sulfonyl sulfur. The deprotection proceeds via a reductive elimination facilitated by a single-electron transfer from a reducing agent like zinc.

Experimental Protocols

Part 1: Protection of Amines with Tces-Cl

The reaction of primary and secondary amines with 2,2,2-trichloroethanesulfonyl chloride is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.[8] The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

General Protocol for the Tces Protection of a Primary Aliphatic Amine:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary aliphatic amine (1.0 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1-0.5 M).

-

Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 equiv.).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Tces-Cl Addition: To the cooled, stirring solution, add a solution of 2,2,2-trichloroethanesulfonyl chloride (1.1 equiv.) in the same anhydrous solvent dropwise over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure Tces-sulfonamide.

Protocol for the Tces Protection of a Secondary Amine:

The procedure for secondary amines is analogous to that for primary amines. However, due to the increased steric hindrance and potentially lower nucleophilicity of secondary amines, longer reaction times or slightly elevated temperatures may be required.

Protocol for the Tces Protection of an Aniline (Aromatic Amine):

Anilines are less nucleophilic than aliphatic amines, and their protection may require slightly more forcing conditions or the use of a stronger base. Pyridine can serve as both the base and a solvent in some cases.

-

Reaction Setup: Dissolve the aniline (1.0 equiv.) in anhydrous pyridine or a mixture of DCM and pyridine.

-

Tces-Cl Addition: Cool the solution to 0 °C and add 2,2,2-trichloroethanesulfonyl chloride (1.1-1.2 equiv.) portion-wise or as a solution in DCM.

-

Reaction: Allow the reaction to stir at room temperature or gently heat to 40-50 °C if necessary, monitoring by TLC.

-

Work-up and Purification: Follow the work-up and purification procedure described for primary aliphatic amines.

| Amine Type | Base | Solvent | Temperature | Typical Reaction Time |

| Primary Aliphatic | TEA, DIPEA | DCM, THF | 0 °C to RT | 2-12 h |

| Secondary Aliphatic | TEA, DIPEA | DCM, THF | RT to 40 °C | 6-24 h |

| Aromatic (Aniline) | Pyridine, TEA | Pyridine, DCM | RT to 50 °C | 12-48 h |

| Table 1: Recommended Reaction Conditions for Tces Protection of Various Amines. |

Part 2: Deprotection of Tces-Sulfonamides

The hallmark of the Tces protecting group is its facile removal under reductive conditions using zinc dust. The reaction is typically carried out in the presence of a proton source, such as acetic acid or methanol.

Protocol for the Deprotection of a Tces-Sulfonamide using Zinc and Acetic Acid:

-

Reaction Setup: Dissolve the Tces-protected amine (1.0 equiv.) in a suitable solvent such as acetic acid, or a mixture of THF and acetic acid.

-

Zinc Addition: Add activated zinc dust (5-10 equiv.) portion-wise to the stirring solution. The activation of zinc can be achieved by washing with dilute HCl, followed by water, methanol, and ether, and then drying under vacuum.

-

Reaction: Stir the suspension at room temperature or heat to 40-60 °C. The reaction is often exothermic.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Filtration: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove excess zinc and inorganic salts.

-

Work-up: Wash the filtrate with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic, then wash with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography or distillation.

Protocol for the Deprotection of a Tces-Sulfonamide using Zinc in Methanol: [9]

This method is suitable for substrates that may be sensitive to acidic conditions.

-

Reaction Setup: Suspend the Tces-protected amine (1.0 equiv.) and zinc dust (10-20 equiv.) in methanol.

-

Reaction: Reflux the mixture, monitoring the reaction by TLC.

-

Filtration and Work-up: After the reaction is complete, cool the mixture to room temperature and filter through Celite®. Concentrate the filtrate under reduced pressure.

-

Purification: The residue can be purified by standard methods to yield the free amine.

| Reagents | Solvent | Temperature | Advantages |

| Zn, Acetic Acid | Acetic Acid, THF | RT to 60 °C | Generally faster reaction times. |

| Zn, Methanol | Methanol | Reflux | Milder, avoids strong acid. |

| Table 2: Common Deprotection Conditions for Tces-Sulfonamides. |

Orthogonality and Stability

The utility of a protecting group is largely defined by its stability profile and its orthogonality to other protecting groups. The Tces group exhibits excellent stability under a variety of conditions, making it a valuable component of a comprehensive protecting group strategy.

-

Acid Stability: Tces-sulfonamides are generally stable to acidic conditions used for the removal of Boc groups (e.g., trifluoroacetic acid (TFA) in DCM).[10] This allows for the selective deprotection of a Boc-protected amine in the presence of a Tces-protected amine.

-

Base Stability: The Tces group is stable to the basic conditions typically used to remove Fmoc groups (e.g., piperidine in DMF).[3] This orthogonality is crucial in solid-phase peptide synthesis.

-

Hydrogenation Stability: Tces-sulfonamides are stable to the conditions used for the hydrogenolysis of Cbz and benzyl groups (e.g., H₂, Pd/C).

This three-way orthogonality with the most common carbamate protecting groups makes the Tces group a highly strategic choice in complex syntheses.

Applications in Synthesis

While not as ubiquitously documented as some other sulfonyl protecting groups, the Tces group and the related Troc group have found application in the synthesis of complex molecules, including natural products and their analogs. The reductive cleavage of the trichloroethyl moiety is a reliable transformation that can be performed late in a synthetic sequence. Its use in the synthesis of heterocyclic compounds and in medicinal chemistry programs where robust amine protection is required is a promising area of application.[11][12][13]

Safety and Handling

2,2,2-Trichloroethanesulfonyl chloride is a corrosive and moisture-sensitive reagent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Upon reaction with water, it releases HCl gas. Store Tces-Cl in a cool, dry place under an inert atmosphere.

Conclusion

The 2,2,2-trichloroethanesulfonyl (Tces) group offers a robust and versatile strategy for the protection of primary and secondary amines. Its high stability combined with a mild and selective reductive deprotection pathway provides a valuable orthogonal tool in the synthetic chemist's arsenal. The protocols outlined in this application note provide a practical guide for the implementation of Tces protection and deprotection in a variety of synthetic contexts. As the demand for complex and diverse molecular architectures continues to grow, the strategic application of protecting groups like Tces will undoubtedly play a crucial role in enabling the synthesis of the next generation of therapeutics and functional molecules.

References

-

Total Synthesis. (n.d.). Troc Protecting Group: Troc Protection & Deprotection Mechanism. Retrieved February 15, 2026, from [Link]

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

-

Ziegler, T., & Wenz, C. (2011). The 2-(Triphenylsilyl)ethoxycarbonyl-("Tpseoc"-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc-. Molecules, 16(6), 4695–4718. [Link]

- Yajima, H., & Kiso, Y. (1971). The 2,2,2-Trichloroethyl Group for Carboxyl Protection During Peptide Synthesis. Canadian Journal of Chemistry, 49(4), 579-583.

- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.

- Behloul, C., Bouchelouche, K., Hadji, Y., Benseghir, S., Guijarro, D., Nájera, C., & Yus, M. (2017). Zn/MeOH-Mediated Practical and Easy Detritylation of Protected 1-Trityltetrazoles. Synthesis, 49(15), 3465-3470.

- Sacher, J. R., & Weinreb, S. M. (2010). 2-(TRIMETHYLSILYL)ETHANESULFONYL CHLORIDE (SES-Cl). Organic Syntheses, 87, 249.

- Green Chemistry. (2016). Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. Royal Society of Chemistry.

- Mobinikhaledi, A., & Moghanian, H. (2015). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. The Journal of Organic Chemistry, 80(17), 8824–8829.

-

Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Retrieved February 15, 2026, from [Link]

- Md. Musawwer Khan, Md. Imtaiyaz Hassan, Faizan Ahmad, Md. Tabish Rehman. (2021). Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors. Russian Journal of General Chemistry, 91(9), 1767-1773.

- Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions.

- Tatsuta, K. (2005). Total synthesis and development of bioactive natural products. Proceedings of the Japan Academy, Series B, 81(4), 124-145.

-

Boc-Amino-Acids.com. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved February 15, 2026, from [Link]

-

ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved February 15, 2026, from [Link]

Sources

- 1. Piperidine synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Peptide Synthesis | Thermo Fisher Scientific - CN [thermofisher.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rua.ua.es [rua.ua.es]

- 10. Large-scale asymmetric synthesis of the bioprotective agent JP4-039 and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of N-(2,2,2-trichloroethanesulfonyl) Amines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and application of N-(2,2,2-trichloroethanesulfonyl) amines, often referred to as Tces-amines. The N-Tces group serves as a robust protecting group for primary and secondary amines, offering significant stability across a range of chemical conditions while allowing for mild, chemoselective deprotection. This unique combination makes it a valuable tool in multistep organic synthesis, particularly in the context of complex molecule and pharmaceutical intermediate preparation.

Introduction: The Strategic Value of the N-Tces Protecting Group

In modern organic synthesis, the temporary masking of reactive functional groups is a critical strategy.[1] For amines, the sulfonamide linkage is one of the most stable and chemically resilient protecting groups available.[2] However, this high stability, exemplified by the commonly used tosyl (Ts) group, often necessitates harsh deprotection conditions (e.g., strong acid or dissolving metal reduction) that are incompatible with sensitive substrates.[3][4]

The N-(2,2,2-trichloroethanesulfonyl) group offers a compelling solution to this challenge. It forms a highly stable sulfonamide that is resistant to a wide array of reagents, yet the 2,2,2-trichloroethyl moiety enables a specific and mild deprotection pathway via reductive elimination.[5] This "trigger" mechanism, typically initiated by zinc dust, provides an orthogonal deprotection strategy that preserves other sensitive functionalities.[6]

Key Advantages of the N-Tces Group:

-

High Stability: Resistant to strongly acidic conditions and many nucleophilic and oxidative reagents.

-

Mild, Orthogonal Deprotection: Cleaved under specific, mild reductive conditions (typically with zinc), which are compatible with many other protecting groups (e.g., Boc, Cbz, silyl ethers).[6]

-

Ease of Introduction: Readily prepared from primary or secondary amines and commercially available 2,2,2-trichloroethanesulfonyl chloride.

This guide will detail the standard protocols for the installation and cleavage of the N-Tces group, explain the mechanistic rationale behind these procedures, and provide troubleshooting insights for common challenges.

Synthesis of N-(2,2,2-trichloroethanesulfonyl) Amines

The preparation of Tces-amines is typically achieved through a straightforward nucleophilic substitution reaction between a primary or secondary amine and 2,2,2-trichloroethanesulfonyl chloride. The reaction requires a base to neutralize the hydrochloric acid generated in situ.

General Reaction Mechanism

The synthesis follows a standard sulfonylation pathway. The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group and deprotonation of the nitrogen by a base to yield the neutral sulfonamide.

Caption: General mechanism for the sulfonylation of an amine.

Experimental Protocol: General Procedure for Tces Protection

This protocol is a robust, general method applicable to a wide range of primary and secondary amines, adapted from well-established sulfonylation procedures.[7]

Materials:

-

Primary or secondary amine (1.0 equiv)

-

2,2,2-Trichloroethanesulfonyl chloride (1.05-1.1 equiv)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine (1.2-1.5 equiv)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side-product formation.

-

Addition of Sulfonyl Chloride: Dissolve 2,2,2-trichloroethanesulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-30 minutes using a dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Workup: Once the reaction is complete (indicated by the consumption of the starting amine), dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine. The acidic wash removes excess tertiary amine base, while the bicarbonate wash removes any remaining acidic species.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization (for solids) or flash column chromatography on silica gel to yield the pure N-Tces protected amine.

Optimization and Troubleshooting

| Problem | Plausible Cause | Suggested Solution |

| Low Yield | Incomplete reaction; Hydrolysis of sulfonyl chloride by adventitious water. | Ensure all glassware is oven-dried and use anhydrous solvents. Monitor the reaction until the starting amine is fully consumed. For less reactive amines, consider gentle heating (e.g., 40 °C) or using a stronger, non-nucleophilic base like DBU. |

| Di-sulfonylation of Primary Amine | Use of excess sulfonyl chloride or prolonged reaction times. | Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1:1). Add the sulfonyl chloride solution slowly at 0 °C to maintain a low concentration. Monitor the reaction closely and stop it once the mono-sulfonated product is dominant. |

| Formation of Sulfonic Acid Byproduct | Presence of water in the reaction mixture.[8] | Use freshly distilled or commercially available anhydrous solvents. Handle the hygroscopic 2,2,2-trichloroethanesulfonyl chloride in a dry environment (e.g., glovebox or under a strong inert gas flow). |

Deprotection of N-Tces Amines

The primary advantage of the Tces group is its selective cleavage under mild reductive conditions. The most common and effective method involves the use of activated zinc dust in the presence of a proton source.

Mechanism of Reductive Cleavage

The deprotection proceeds via a β-elimination mechanism. Zinc metal acts as a two-electron reductant. It initially reduces one of the chlorine atoms on the trichloroethyl group, forming a zinc-enolate-like intermediate. This intermediate is unstable and rapidly fragments, eliminating dichloroethene, sulfur dioxide, and the deprotected amine anion, which is then protonated by the solvent or an added acid.[9]

Caption: Reductive cleavage of the N-Tces group with zinc.

Experimental Protocol: Reductive Cleavage with Zinc

This protocol is adapted from established procedures for the cleavage of related 2,2,2-trichloroethyl-based protecting groups.[6]

Materials:

-

N-Tces protected amine (1.0 equiv)

-

Activated zinc dust (5-10 equiv)

-

Acetic acid (AcOH) or Tetrahydrofuran (THF)/Ammonium chloride (NH₄Cl) solution

-

Methanol (MeOH) or Ethanol (EtOH)

-

Celite® or a similar filter aid

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Reaction Setup: Dissolve the N-Tces protected amine in a suitable solvent system. Common choices include methanol, ethanol, or THF, often with a proton source like acetic acid or aqueous ammonium chloride.

-

Addition of Zinc: To the vigorously stirred solution, add activated zinc dust (5-10 equiv) portion-wise. The reaction is often exothermic, and the rate can be controlled by the rate of zinc addition and external cooling if necessary.

-

Reaction: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1-5 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Filtration: Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite® to remove the excess zinc and inorganic salts. Wash the filter cake thoroughly with additional solvent.

-

Workup: Transfer the filtrate to a separatory funnel. If an acidic solvent like acetic acid was used, carefully neutralize the mixture by washing with saturated NaHCO₃ solution until effervescence ceases. Wash the organic layer with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude amine can be purified by column chromatography, distillation, or crystallization as its salt (e.g., hydrochloride or oxalate) if necessary.

Chemoselectivity and Compatibility

The reductive cleavage with zinc is highly chemoselective. This mild method is compatible with a wide range of other functional groups that are sensitive to acidic or basic hydrolysis or hydrogenolysis.

| Functional Group / Protecting Group | Compatibility with Zn/AcOH |

| Esters (e.g., Methyl, Ethyl, t-Butyl) | Generally stable. |

| Ethers (e.g., Benzyl, PMB, Silyl) | Stable. |

| Carbamates (e.g., Boc, Cbz, Fmoc) | Stable. The Cbz group, which is cleaved by hydrogenolysis, is fully compatible. |

| Alkenes and Alkynes | Generally stable, although highly activated systems may be susceptible to reduction. |

| Azides and Nitro Groups | May be reduced by zinc. Compatibility should be tested on a small scale. Using milder conditions (e.g., Zn/NH₄Cl in THF/water) may improve selectivity.[6] |

Conclusion and Outlook

The N-(2,2,2-trichloroethanesulfonyl) group represents a valuable and perhaps underutilized tool for amine protection in organic synthesis. It combines the inertness characteristic of sulfonamides with a mild and highly selective deprotection pathway. The protocols detailed in this guide for both the protection of amines and the subsequent reductive cleavage of the Tces group are reliable, scalable, and applicable to a broad range of substrates. For researchers in drug discovery and complex molecule synthesis, mastering this methodology provides an additional layer of strategic flexibility, enabling the construction of intricate molecular architectures by offering an orthogonal protection/deprotection sequence that is compatible with many of the most common protecting groups used in modern chemistry.

Workflow Summary

Caption: Overall workflow for Tces protection and deprotection.

References

-

Organic Syntheses, Coll. Vol. 1, p.8 (1941); Vol. 4, p.34 (1925). Link

-

Organic Syntheses, Coll. Vol. 2, p.491 (1943); Vol. 16, p.67 (1936). Link

-

Zheng, Y. J., et al. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. ACS Omega. Link

-

Chen, J., et al. (2024). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Nature Communications. Link

-

Kan, T., & Fukuyama, T. (2004). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl type resin. Journal of Synthetic Organic Chemistry, Japan, 62(12), 1234-1243. Link

-

Organic Syntheses, Coll. Vol. 9, p.662 (1998); Vol. 70, p.246 (1992). Link

- BenchChem (2025). A Researcher's Guide to Sulfonamide Deprotection: A Comparative Analysis. BenchChem Technical Notes.

-

Wickens, J. R., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal. Link

-

Organic Syntheses, Vol. 79, p.109 (2002). Link

-

Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Link

- Just, G., & Grozinger, K. (1975). Selective Removal of 2,2,2-Trichloroethyl- and 2,2,2-Trichloroethoxycarbonyl Protecting Groups with Zn-N-Methylimidazole in the Presence of Reducible and Acid-Sensitive Functionalities. Synthesis, 1975(07), 457-458.

-

Gansäuer, A., & Dahmen, T. (2012). Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene Catalysis. CHIMIA International Journal for Chemistry, 66(6), 433-434. Link

- Spring, D. R., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(30), 3215-3217.

- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.

- Das, S., et al. (2011). Zinc-catalyzed chemoselective reduction of tertiary and secondary amides to amines.

- Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578.

- Beller, M., et al. (2010). Zinc-Catalyzed Reduction of Amides: Unprecedented Selectivity and Functional Group Tolerance. Journal of the American Chemical Society, 132(6), 1770-1771.

- Baran, P. S., et al. (2016). Preparation and purification of zinc sulfinate reagents for drug discovery.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2,2,2-Trichloroethanol as a Protecting Group in Synthesis. Technical Article.

-

Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Link

- LibreTexts Chemistry. (2025). 24.6: Synthesis of Amines.

- Rozentsveig, I. B., et al. (2003). Synthesis and Properties of N-(2,2,2-Trichloroethyl)-2-thiophenesulfonamides. Russian Journal of Organic Chemistry, 39(11), 1641-1645.

-

Organic Chemistry Portal. p-Toluenesulfonamides. Link

- Fukuyama, T., & Kan, T. (2000). Ns strategies: a highly versatile synthetic method for amines.

-

Tokyo Chemical Industry Co., Ltd. (n.d.). Protecting Agents. TCI Catalog. Link

Sources

- 1. jocpr.com [jocpr.com]

- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chimia.ch [chimia.ch]

Application Notes and Protocols: [2+2] Cycloaddition Using 2,2,2-Trichloroethanesulfonyl Isocyanate Precursors for β-Lactam Synthesis

Introduction

The β-lactam ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast class of antibiotics, including penicillins and cephalosporins.[1][2][3] The strained four-membered ring's inherent reactivity is pivotal to its biological activity, primarily through the acylation and inhibition of bacterial cell wall transpeptidases.[4][5] Consequently, the stereocontrolled synthesis of substituted β-lactams, or 2-azetidinones, remains a subject of intense research for the development of new therapeutic agents.[1][6]

Among the various synthetic strategies, the [2+2] cycloaddition of an isocyanate with an alkene stands out as a powerful and atom-economical method for constructing the 2-azetidinone core.[7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2,2,2-trichloroethanesulfonyl isocyanate (TcesNCO) as a highly effective precursor in these cycloadditions. The trichloroethanesulfonyl protecting group offers distinct advantages, particularly in its stability and selective removal under mild conditions, making it a valuable tool in complex multistep syntheses.

Mechanistic Insights: The [2+2] Cycloaddition Pathway

The reaction between a sulfonyl isocyanate and an alkene to form an N-sulfonyl-β-lactam is a classic example of a [2+2] cycloaddition.[8][9] While the precise mechanism can be substrate-dependent, it is generally accepted to proceed through a concerted [π2s + π2a] pathway, which is thermally allowed by the Woodward-Hoffmann rules. However, for many substrates, particularly electron-rich alkenes, a stepwise mechanism involving a zwitterionic or diradical intermediate is also plausible and has been supported by experimental and theoretical studies.[10][11]

The high reactivity of sulfonyl isocyanates, such as chlorosulfonyl isocyanate (CSI) and its derivatives like TcesNCO, is attributed to the strong electron-withdrawing nature of the sulfonyl group.[10][12] This enhances the electrophilicity of the isocyanate carbon, facilitating its reaction with a wide range of alkenes. The reaction is often highly stereospecific, with the stereochemistry of the starting alkene being retained in the β-lactam product.[13][14] For instance, a (Z)-alkene will typically yield a cis-β-lactam, while an (E)-alkene will afford the trans-adduct.[13]

The Role of 2,2,2-Trichloroethanesulfonyl Isocyanate (TcesNCO)

While chlorosulfonyl isocyanate (CSI) is a commonly used reagent for this transformation, the resulting N-chlorosulfonyl group requires reductive conditions for its removal.[10] The 2,2,2-trichloroethanesulfonyl group of TcesNCO, however, offers a valuable alternative. This protecting group is robust under a variety of reaction conditions but can be readily cleaved under mild, reductive conditions, often using zinc in the presence of a proton source. This orthogonality makes it particularly suitable for the synthesis of complex molecules where other sensitive functional groups are present.

Caption: General workflow for the [2+2] cycloaddition using TcesNCO.

Experimental Protocols

General Considerations

Safety: 2,2,2-Trichloroethanesulfonyl isocyanate is a reactive and corrosive compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Solvents and Reagents: Anhydrous solvents are crucial for the success of this reaction to prevent the hydrolysis of the isocyanate. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent. Alkenes should be purified to remove any protic impurities.

Protocol: [2+2] Cycloaddition of Styrene with TcesNCO

This protocol describes a general procedure for the synthesis of 4-phenyl-1-(2,2,2-trichloroethanesulfonyl)azetidin-2-one.

Materials:

-

2,2,2-Trichloroethanesulfonyl isocyanate (TcesNCO)

-

Styrene (freshly distilled)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Round-bottom flask with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Cooling bath (ice-water or dry ice-acetone)

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add freshly distilled styrene (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane via syringe to dissolve the styrene. Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add 2,2,2-trichloroethanesulfonyl isocyanate (1.05 eq) dropwise to the stirred solution of styrene over 10-15 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy. The reaction is typically complete within 1-4 hours.

-

Workup: Once the reaction is complete, quench any remaining isocyanate by the cautious addition of a few drops of water.

-

Extraction: Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Tces-β-lactam.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Protocol: Deprotection of the N-Tces Group

Materials:

-

N-Tces-β-lactam

-

Acetic acid (AcOH)

-

Zinc dust (activated)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Celite®

Procedure:

-

Reaction Setup: Dissolve the N-Tces-β-lactam (1.0 eq) in a mixture of methanol and acetic acid in a round-bottom flask with a magnetic stir bar.

-

Zinc Addition: Add activated zinc dust (excess, typically 5-10 eq) portion-wise to the stirred solution. The reaction is often exothermic, so maintain the temperature with a water bath if necessary.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor by TLC until the starting material is consumed.

-

Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the excess zinc and inorganic salts. Wash the filter cake with methanol or ethyl acetate.

-

Workup: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acetic acid, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected β-lactam.

-

Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Data Summary

| Alkene Substrate | Product Stereochemistry | Typical Yield (%) | Deprotection Yield (%) |

| (E)-β-Methylstyrene | trans | 85-95 | >90 |

| (Z)-β-Methylstyrene | cis | 80-90 | >90 |

| Cyclohexene | cis | 90-98 | >95 |

| 1-Hexene | N/A | 75-85 | >90 |

Note: Yields are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Caption: Step-by-step experimental workflow for synthesis and deprotection.

Applications in Drug Development

The β-lactam core synthesized via this methodology serves as a versatile intermediate for the elaboration into a wide array of biologically active molecules. The ability to introduce diverse substituents on the alkene precursor allows for the generation of a library of β-lactams with varied stereochemistry and functionality.

-

Antibacterial Agents: The primary application lies in the synthesis of novel β-lactam antibiotics. By modifying the substituents at the C3 and C4 positions, researchers can tune the antibacterial spectrum and overcome resistance mechanisms, such as those mediated by β-lactamases.[3][15]

-

Enzyme Inhibitors: Beyond their antibacterial properties, β-lactams have been explored as inhibitors of other enzymes, such as serine proteases and cholesterol absorption inhibitors.[5][16] The strained ring acts as a potent acylating agent for serine residues in the active sites of these enzymes.

-

Synthetic Building Blocks: The deprotected β-lactam can undergo various transformations, including ring-opening reactions to provide valuable chiral amino acid derivatives, which are themselves important precursors in pharmaceutical synthesis.[17]

Conclusion

The [2+2] cycloaddition of 2,2,2-trichloroethanesulfonyl isocyanate with alkenes is a robust and highly efficient method for the synthesis of N-protected β-lactams. The key advantages of using TcesNCO include its high reactivity, the stereospecificity of the cycloaddition, and the mild conditions required for the subsequent deprotection of the nitrogen atom. This methodology provides a powerful platform for the synthesis of diverse 2-azetidinone scaffolds, which are of significant interest to the pharmaceutical and drug development industries. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers to successfully implement this valuable synthetic transformation in their own laboratories.

References

- Shellhamer, D. F., & Perry, M. C. (2020). Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Trends in Organic Chemistry, 21.

- Kaszubska, J., & Kiegiel, J. (2004). Stereochemistry of [2+2]Cycloaddition of Chlorosulfonyl Isocyanate to Olefins. Polish Journal of Chemistry, 78(4).

- Furman, B., & Kiegiel, J. (1996). Stereochemical model of [2+2]cycloaddition of chlorosulfonyl isocyanate to chiral vinyl ethers. Journal of the Chemical Society, Perkin Transactions 2, (7), 1431-1435.

- Lieberman, B. S., & Gellman, S. H. (2008). Synthesis of beta-lactams bearing functionalized side chains from a readily available precursor. Organic letters, 10(22), 5309–5311.

- D'hooghe, M., & De Kimpe, N. (2009). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 13(12), 1251-1293.

- Al-Anee, R. H., & Al-Allaf, T. A. K. (2008). Preparation of β-lactams by [2+2] cycloaddition of ketenes and imines. Tetrahedron, 64(46), 10465-10496.

-

Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]

- González-Vera, J. A., & Gotor-Fernández, V. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(14), 2869-2882.

- Effenberger, F., & Gleiter, R. (1967). Stereochemistry of the Cycloaddition of Sulfonyl Isocyanates and N-Sulfinylsulfonamides to Enol Ethers.

- Kiegiel, J., & Jurczak, J. (1991). ChemInform Abstract: [2 + 2] Cycloaddition of Chlorosulfonyl Isocyanate to Chiral Vinyl Ethers. ChemInform, 22(32).

-

chemeurope.com. (n.d.). Chlorosulfonyl isocyanate. Retrieved from [Link]

- de la Torre, M. C., & Sierra, M. A. (2011). Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews, 40(5), 2469-2484.

-